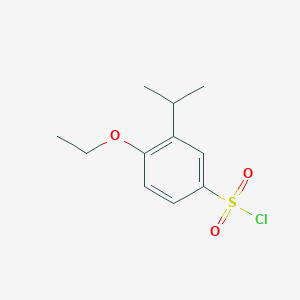

4-Ethoxy-3-isopropylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Ethoxy-3-isopropylbenzenesulfonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical class that "4-Ethoxy-3-isopropylbenzenesulfonyl chloride" belongs to. For instance, the first paper describes the synthesis and properties of a novel chloride salt of a pyridine derivative, which is structurally different but shares the characteristic of having a sulfonyl chloride group as seen in the target compound . The second paper discusses a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which are related to the target compound by the presence of an ethoxy group and a sulfonyl chloride moiety in their structure .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of a sulfonyl chloride with an aniline derivative to form an intermediate sulfonamide. This intermediate can then react with various electrophiles to yield a series of target compounds . Although the exact synthesis of "4-Ethoxy-3-isopropylbenzenesulfonyl chloride" is not detailed, it is likely that a similar approach could be used, starting with the appropriate isopropyl-substituted phenyl compound and ethoxy-containing reagents.

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be elucidated using techniques such as single crystal X-ray diffraction, IR-spectroscopy, UV-spectroscopy, and mass spectrometry . These methods provide information on the crystal structure, bonding environment, and electronic transitions, which are crucial for understanding the behavior and reactivity of the compounds. Quantum chemical calculations can also support and explain the experimental data, offering insights into the electronic structure of the molecules.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl chloride compounds typically involves the sulfonyl group, which can react with various nucleophiles. In the case of the compounds discussed in the papers, the sulfonyl group is used to form sulfonamides by reacting with anilines . The presence of other functional groups, such as the ethoxy group, can also influence the reactivity and the types of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds and the solvent molecules can affect the solubility and the formation of different aggregates in solution . The spectroscopic properties, such as solvatochromic effects, are also important as they can indicate how the compound interacts with different solvents and can provide information on the compound's electronic structure . The inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase can be a significant property for the biological activity of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Kinetics

4-Ethoxy-3-isopropylbenzenesulfonyl chloride has been utilized in chemical reactions, such as the synthesis of ethoxy-4-nitrobenzene. This process involves a phase-transfer catalysis using benzyltriethylammonium chloride under ultrasound irradiation, demonstrating the utility of this compound in nucleophilic substitution reactions and the kinetic studies of these processes (Wang & Rajendran, 2007).

Enzyme Inhibition

In the field of enzyme inhibition, compounds related to 4-Ethoxy-3-isopropylbenzenesulfonyl chloride have been synthesized and evaluated. Specifically, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have shown potential as acetylcholinesterase and α-glucosidase inhibitors, indicating a potential for therapeutic applications (Riaz, 2020).

Intermediate in Coenzyme Q10 Synthesis

An interesting application of compounds related to 4-Ethoxy-3-isopropylbenzenesulfonyl chloride is in the synthesis of coenzyme Q10. A key intermediate, synthesized using p-toluenesulfonyl chloride and isoprene, shows the compound's significance in the production of essential biomolecules (Mu et al., 2011).

Activation of Hydroxyl Groups

4-Fluorobenzenesulfonyl chloride, a compound similar in structure, has been used as an activating agent for hydroxyl groups in polymeric carriers. This application demonstrates the compound's role in the covalent attachment of biological substances to solid supports, with potential therapeutic applications (Chang et al., 1992).

Molecular Docking and Synthesis

Further extending its applications, derivatives of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride have been involved in molecular docking and synthesis studies. These studies explore the inhibitory potential of various compounds against enzymes like acetylcholinesterase, offering insights into drug development and molecular interactions (Virk et al., 2018).

Vibrational Spectroscopic Studies

In spectroscopy, the study of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a related compound, has provided insights into molecular structure, vibrational properties, and non-linear optical activity, showcasing the compound's significance in analytical chemistry (Nagarajan & Krishnakumar, 2018).

Mecanismo De Acción

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . The specific target would depend on the context of the reaction and the other reactants present.

Mode of Action

The mode of action of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring . This process is typical of electrophilic aromatic substitution reactions .

Biochemical Pathways

It’s known that benzylic halides can participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Result of Action

The result of the action of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride would depend on the specific reaction it’s involved in. In general, it can participate in reactions leading to the formation of various organic compounds . The exact molecular and cellular effects would depend on these resultant compounds and their interactions with cellular components.

Action Environment

The action, efficacy, and stability of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride can be influenced by various environmental factors. These include the presence of other reactants, the pH of the environment, temperature, and solvent conditions. For instance, the rate of SN1 or SN2 reactions can be influenced by the polarity of the solvent, the temperature, and the presence of nucleophiles .

Safety and Hazards

Propiedades

IUPAC Name |

4-ethoxy-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCSRFPTTLHNPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-isopropylbenzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)